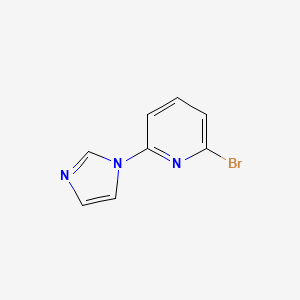

2-bromo-6-(1H-imidazol-1-yl)pyridine

Description

Significance of Nitrogen Heterocycles in Contemporary Organic and Medicinal Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These structures are of immense importance in the fields of organic and medicinal chemistry. Their prevalence is highlighted by the fact that 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle, making them one of the most significant structural motifs in pharmaceuticals. msesupplies.comijnrd.org

The utility of nitrogen heterocycles stems from their diverse structural and electronic properties, which allow for a wide array of chemical interactions and biological activities. They are fundamental components of many natural products, including vitamins (such as thiamine (B1217682) and riboflavin), hormones, and alkaloids (like morphine and nicotine). ijnrd.orgrsc.org This natural prevalence has inspired chemists to incorporate these scaffolds into synthetic molecules to achieve desired therapeutic effects.

Beyond pharmaceuticals, nitrogen heterocycles are crucial in the development of agrochemicals, polymers, dyes, and corrosion inhibitors. In agrochemicals, over 70% of modern crop protection agents feature heterocyclic structures containing nitrogen. msesupplies.com Furthermore, their ability to act as ligands for transition metals makes them vital in catalysis, particularly in N-heterocyclic carbene (NHC) complexes used for reactions like olefin metathesis and C-C coupling. msesupplies.com The versatility and broad applicability of these compounds ensure their continued prominence as foundational building blocks in chemical research and development. ijnrd.org

Structural and Electronic Features of Pyridine (B92270) and Imidazole (B134444) Moieties

Pyridine and imidazole are two of the most fundamental nitrogen-containing aromatic heterocycles, each possessing distinct features that define their chemical behavior. The compound 2-bromo-6-(1H-imidazol-1-yl)pyridine incorporates both of these important rings.

Pyridine is a six-membered heterocyclic aromatic compound structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. wikipedia.orgvedantu.com This substitution has profound effects on the ring's electronic properties. The nitrogen atom is more electronegative than carbon, leading to an uneven distribution of electron density across the ring and making the pyridine ring electron-deficient compared to benzene. wikipedia.orggeeksforgeeks.org This electron deficiency makes pyridine less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic substitution. geeksforgeeks.org The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system and is responsible for pyridine's basicity (pKa of the conjugate acid is ~5.25). wikipedia.orgnumberanalytics.comalgoreducation.com

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms in non-adjacent positions (1 and 3). chemicalbook.comtsijournals.com The ring is planar and contains six π-electrons, satisfying Hückel's rule for aromaticity. chemicalbook.comtsijournals.com The two nitrogen atoms are chemically distinct: one (N-1) is a "pyrrole-type" nitrogen that contributes two electrons to the aromatic system, while the other (N-3) is a "pyridine-type" nitrogen that contributes one electron and has a lone pair in an sp² orbital. chemicalbook.com This pyridine-type nitrogen is the site of basicity. Imidazole is amphoteric, meaning it can act as both a weak base (pKa of the conjugate acid is ~7.1) and a very weak acid. chemicalbook.comtsijournals.comnih.gov Its high polarity and ability to act as both a hydrogen bond donor and acceptor are critical to its role in biological systems, most notably in the amino acid histidine. tsijournals.comnih.gov

| Property | Pyridine | Imidazole |

|---|---|---|

| Chemical Formula | C₅H₅N | C₃H₄N₂ |

| Ring Size | 6-membered | 5-membered |

| Aromaticity | Aromatic (6 π-electrons) | Aromatic (6 π-electrons) |

| Basicity (pKa of conjugate acid) | ~5.25 numberanalytics.com | ~7.1 nih.gov |

| Nature | Weakly basic wikipedia.org | Amphoteric (weakly basic and acidic) chemicalbook.comtsijournals.com |

| Dipole Moment | 2.2 D vedantu.com | 3.61 D tsijournals.com |

Contextualization of this compound within Halogenated N-Heteroaromatic Systems

Halogenated aromatic and heteroaromatic compounds are exceptionally important in modern chemical synthesis and drug discovery. researchgate.netdur.ac.uk The incorporation of halogen atoms into a molecular scaffold can significantly influence its physicochemical properties and biological activity. nih.gov Halogens can form specific non-covalent interactions, such as halogen bonds, which can enhance binding affinity to biological targets. nih.govacs.org More significantly in a synthetic context, halogen substituents, particularly bromine and iodine, serve as versatile functional handles for a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the late-stage functionalization and diversification of complex molecules. acs.org

The compound this compound fits squarely within this class of valuable building blocks. It is a disubstituted pyridine where one substituent is the functional imidazole ring and the other is a reactive bromine atom. 6-Substituted 2-bromopyridines are recognized as crucial intermediates for synthesizing a variety of pharmaceutical and agrochemical compounds. rsc.org The bromine at the 2-position of the pyridine ring is readily displaced or transformed through nucleophilic substitution or metal-catalyzed coupling reactions. This reactivity allows the pyridine-imidazole core to be linked to other molecular fragments, making it a key precursor for constructing more elaborate chemical structures. rsc.orggeorgiasouthern.edu Therefore, this compound is not typically an end-product but rather a strategic intermediate, valued for its potential to be elaborated into a diverse library of compounds for screening in drug discovery and materials science. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-imidazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRRNPCZPYDPPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623310 | |

| Record name | 2-Bromo-6-(1H-imidazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463336-62-1 | |

| Record name | 2-Bromo-6-(1H-imidazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 6 1h Imidazol 1 Yl Pyridine and Its Functionalized Analogs

Strategies for Carbon-Nitrogen Bond Formation in Pyridine-Imidazole Frameworks

The crucial step in the synthesis of 2-bromo-6-(1H-imidazol-1-yl)pyridine is the formation of the C-N bond between the pyridine (B92270) and imidazole (B134444) rings. Various methodologies have been developed to achieve this, ranging from transition-metal-catalyzed cross-coupling reactions to metal-free approaches.

Palladium-Catalyzed Buchwald–Hartwig Coupling Approaches to this compound Analogs

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is highly versatile and has been applied to the synthesis of a wide array of arylamines from aryl halides. While specific data tables for the direct synthesis of this compound using this method are not extensively reported in singular comprehensive studies, the general applicability of this reaction to 2-bromopyridines is well-established.

The reaction typically involves a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical to the success of the coupling, with bulky, electron-rich phosphines often providing the best results. For the synthesis of 2-bromo-6-(imidazol-1-yl)pyridine analogs, a plausible approach would involve the coupling of 2,6-dibromopyridine (B144722) with imidazole or a substituted imidazole. The reaction conditions would need to be carefully optimized to favor monosubstitution.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromopyridine (B144113) | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | >95 |

| 2 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 85 |

| 3 | 2-Bromo-6-methylpyridine | Imidazole | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 100 | (Not reported) |

This table presents generalized conditions for the Buchwald-Hartwig amination of 2-bromopyridines with various amines to illustrate the methodology's potential for synthesizing this compound analogs. Specific yields for the target compound would require experimental investigation.

Copper-Catalyzed Cross-Coupling Protocols for Regioselective Synthesis of 2-Bromo-6-Substituted Pyridines

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, offer a cost-effective alternative to palladium-catalyzed methods. These reactions have been successfully employed for the synthesis of N-aryl heterocycles. The regioselective synthesis of 2-bromo-6-substituted pyridines can be achieved by reacting 2,6-dibromopyridine with a nucleophile, where the conditions are tuned to favor monosubstitution.

A practical protocol for the synthesis of 6-substituted 2-bromopyridine compounds has been developed using a selective copper-catalyzed coupling reaction of 2,6-dibromopyridine with a range of amines. This approach has been shown to be effective for the synthesis of this compound.

Table 2: Copper-Catalyzed Synthesis of this compound

| Entry | Starting Material | Reagent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,6-Dibromopyridine | Imidazole | CuI | K₂CO₃ | DMSO | 120 | 24 | 76 |

This table is based on reported copper-catalyzed methodologies for the synthesis of related compounds and demonstrates a viable route to the target molecule.

Metal-Free Site-Selective C–N Bond-Forming Reactions with Polyhalogenated Pyridines

Recent advancements in organic synthesis have focused on the development of metal-free reactions to avoid the cost and potential toxicity of transition metal catalysts. For the synthesis of this compound, a metal-free approach offers an attractive and more sustainable alternative.

A highly site-selective metal-free C-N bond-forming reaction has been reported for polyhalogenated pyridines. This method allows for the selective substitution of one halogen over another. For instance, in 2-bromo-6-fluoropyridine, the more reactive C-F bond can be selectively targeted by nucleophiles like imidazole in the presence of a suitable base.

Table 3: Metal-Free Synthesis of this compound

| Entry | Starting Material | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-6-fluoropyridine | Imidazole | K₂CO₃ | DMSO | 90 | 24 | 68 |

This method provides a good yield of the desired product and avoids the use of any metal catalyst, making it an environmentally friendly option. The reaction proceeds via nucleophilic aromatic substitution, with the fluoride (B91410) being a better leaving group than bromide under these conditions.

Multicomponent Condensation Reactions for the Synthesis of Imidazolyl Pyridine Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. While the direct synthesis of this compound via a multicomponent reaction is not commonly reported, MCRs are extensively used to synthesize the core imidazolyl pyridine scaffold, which can then be further functionalized.

For example, the Groebke-Blackburn-Bienaymé reaction (GBBR) is a well-known MCR for the synthesis of imidazo[1,2-a]pyridines. This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. By choosing a 2-amino-6-bromopyridine (B113427) as the starting material, this reaction could potentially be adapted to synthesize precursors to the target molecule.

Microwave-Assisted Synthetic Routes for Expedited Synthesis of Pyridine-Functionalized Ligand Precursors

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. This technology can be effectively applied to the synthesis of pyridine-functionalized ligand precursors, including this compound.

The C-N cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann-type reactions, can be accelerated under microwave irradiation. For the synthesis of this compound, reacting 2,6-dibromopyridine with imidazole in the presence of a suitable catalyst and base under microwave heating can significantly shorten the reaction time from hours to minutes.

Table 4: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives (as a model for rapid synthesis)

| Entry | Reactants | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) |

| 1 | 2-Aminopyridine, Phenacyl bromide | None | Ethanol | 100 | 1 | 99 |

| 2 | 2-Amino-5-bromopyridine, 2-bromoacetophenone | None | DMF | 150 | 5 | 92 |

This table illustrates the efficiency of microwave-assisted synthesis for related pyridine-imidazole frameworks, suggesting its potential for the rapid synthesis of this compound.

Derivatization Strategies and Precursor Synthesis

Once this compound is synthesized, the bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide range of substituents at the 6-position of the pyridine ring, leading to a diverse library of functionalized analogs.

For instance, a series of novel 2-bromo-6-(4,5-diphenyl-1-((substituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine derivatives have been synthesized, showcasing the potential for complex molecular architectures built upon the 2-bromo-6-(imidazolyl)pyridine scaffold. The synthesis of these complex molecules often involves a multi-step sequence starting from simpler precursors.

Utilization of 2,6-Dibromopyridine as a Pivotal Starting Material for Pyridine Functionalization

The synthesis of this compound frequently commences with the commercially available and highly reactive 2,6-dibromopyridine. This precursor provides a robust platform for introducing a variety of substituents onto the pyridine ring. The differential reactivity of the two bromine atoms allows for selective, sequential substitutions, making it an ideal starting point for creating unsymmetrically substituted pyridines.

A predominant method for the synthesis of the target compound involves the nucleophilic substitution of one of the bromine atoms in 2,6-dibromopyridine with imidazole. This transformation is typically facilitated by a copper-catalyzed C-N cross-coupling reaction. Research has demonstrated that the use of copper(I) iodide (CuI) as a catalyst, in the presence of a suitable ligand and base, can effectively promote the formation of the desired C-N bond. For instance, studies have shown that reacting 2,6-dibromopyridine with imidazole using a copper catalyst can yield this compound. The reaction conditions, including the choice of solvent, temperature, and base, are critical for achieving high yields and minimizing the formation of the disubstituted by-product, 2,6-di(1H-imidazol-1-yl)pyridine.

The following table summarizes representative conditions for the copper-catalyzed synthesis of this compound from 2,6-dibromopyridine.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI | 1,10-Phenanthroline | K₂CO₃ | DMSO | 120 | Good |

| Cu₂O | None | Cs₂CO₃ | DMF | 110 | Moderate to Good |

| CuBr | Pyridin-2-yl β-ketones | Cs₂CO₃ | DMSO | 80 | High |

This table is a composite of typical conditions reported in the literature and is for illustrative purposes.

Selective Functionalization of Polyhalogenated Pyridine Substrates

The selective functionalization of polyhalogenated pyridines, such as 2,6-dibromopyridine, is a powerful strategy for the synthesis of complex, unsymmetrically substituted pyridine derivatives. The ability to replace one halogen atom while leaving the other intact for subsequent reactions is of paramount importance. This selectivity can often be controlled by carefully choosing the catalyst system, reaction conditions, and the nature of the nucleophile.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extensively employed for the selective mono-arylation of dihalopyridines. The use of specific N-heterocyclic carbene (NHC) ligands in conjunction with a palladium precursor allows for precise control over the reaction, favoring the formation of the mono-substituted product. For the synthesis of this compound, a palladium-catalyzed approach offers an alternative to the more traditional copper-catalyzed methods. These reactions can often be performed under milder conditions and with lower catalyst loadings.

The key to achieving high selectivity in these reactions lies in the steric and electronic properties of the ligand, which can modulate the reactivity of the palladium catalyst. By carefully tuning the reaction parameters, it is possible to achieve high yields of the desired mono-imidazolyl product, which retains the second bromine atom for further synthetic transformations. This bromine atom can then be subjected to a variety of other cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide range of functional groups at the 6-position of the pyridine ring.

The following table provides a comparative overview of catalyst systems for the selective mono-arylation of 2,6-dibromopyridine.

| Catalyst System | Nucleophile | Key Features |

| Pd(OAc)₂ / NHC Ligand | Imidazole | High selectivity for mono-arylation, mild reaction conditions. |

| CuI / Phenanthroline | Imidazole | Cost-effective, good yields, requires higher temperatures. |

This table illustrates common catalytic systems and their general characteristics.

Propargylation and Subsequent Click Chemistry for Diverse Derivatization

Following the successful synthesis of the this compound scaffold, further functionalization can be achieved to generate a library of diverse analogs. A particularly powerful strategy involves the introduction of a terminal alkyne group, which can then be utilized in highly efficient and versatile "click chemistry" reactions.

One method to introduce this functionality is through N-propargylation of the imidazole ring. This can be accomplished by reacting this compound with propargyl bromide in the presence of a suitable base. This reaction introduces a propargyl group onto one of the nitrogen atoms of the imidazole ring, furnishing a terminal alkyne ready for further modification.

The terminal alkyne is an ideal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the facile and highly regioselective formation of a 1,2,3-triazole ring by reacting the alkyne-functionalized pyridine with a wide variety of organic azides. The CuAAC reaction is known for its high yields, tolerance of a broad range of functional groups, and straightforward reaction conditions.

A notable example of this strategy has been demonstrated in the synthesis of complex 2-bromo-6-(imidazol-2-yl)pyridine derivatives. In this work, a propargylated intermediate was reacted with various substituted phenyl azides to generate a series of novel 1,2,3-triazole-containing pyridine hybrids. This approach highlights the modularity and efficiency of combining propargylation with click chemistry for the rapid generation of diverse molecular architectures.

The general scheme for this derivatization is as follows:

Propargylation: this compound is reacted with propargyl bromide to yield 2-bromo-6-(1-(prop-2-yn-1-yl)-1H-imidazol-1-yl)pyridine.

Click Chemistry: The resulting propargylated compound is then reacted with a desired organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst to form the corresponding 1,4-disubstituted 1,2,3-triazole derivative.

This two-step sequence provides a powerful tool for the late-stage functionalization of the this compound core, enabling the exploration of a vast chemical space for various applications.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of 2-Bromo-6-(1H-imidazol-1-yl)pyridine and Derivatives

Proton (¹H) NMR spectroscopy provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the protons on both the pyridine (B92270) and imidazole (B134444) rings.

Detailed analysis of a reported spectrum for the compound in CDCl₃ at 400 MHz shows distinct resonances corresponding to the six protons of the molecule. researchgate.net The signals are observed at δ 8.49 (singlet), 8.33 (doublet), 7.65 (triplet), 7.61 (multiplet), 7.43 (doublet of doublets), and 7.25 (singlet). researchgate.net The assignment of these signals to specific protons is based on their chemical shift, multiplicity (splitting pattern), and coupling constants (J-values), which arise from the interaction of adjacent protons.

The protons on the imidazole ring typically appear as distinct singlets or multiplets, while the three adjacent protons on the substituted pyridine ring form a coupled system, often resulting in a doublet, a triplet (or more accurately, a doublet of doublets), and another doublet of doublets, characteristic of a 3-spin system on a pyridine ring.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Tentative Assignment |

|---|---|---|---|

| 8.49 | s | - | Imidazole H-2 |

| 8.33 | d | 8.4 | Pyridine H-3 or H-5 |

| 7.65 | t | 1.6 | Pyridine H-4 |

| 7.62-7.61 | m | - | Imidazole H-4 or H-5 |

| 7.43 | dd | 5.2, 1.6 | Pyridine H-3 or H-5 |

| 7.25 | s | - | Imidazole H-4 or H-5 |

Data sourced from a study published by the Royal Society of Chemistry. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

A reported ¹³C NMR spectrum recorded at 100 MHz in CDCl₃ displays signals at δ 149.72, 135.05, 134.84, 130.88, 130.86, 125.26, 116.08, and 115.6 ppm. researchgate.net The carbon atom attached to the bromine (C-2 of the pyridine ring) is typically observed in the 140-150 ppm range, while the carbon attached to the imidazole nitrogen (C-6) also appears downfield. The remaining carbons of the pyridine and imidazole rings resonate at chemical shifts characteristic of aromatic heterocyclic systems.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Tentative Assignment |

|---|---|

| 149.72 | Pyridine C-6 |

| 135.05 | Pyridine C-2 |

| 134.84 | Pyridine C-4 |

| 130.88 | Imidazole C-2 |

| 130.86 | Pyridine C-3 or C-5 |

| 125.26 | Pyridine C-3 or C-5 |

| 116.08 | Imidazole C-5 |

| 115.60 | Imidazole C-4 |

Data sourced from a study published by the Royal Society of Chemistry. researchgate.net

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₈H₆BrN₃), HRMS provides a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass.

In a study utilizing Matrix-Assisted Laser Desorption/Ionization (MALDI), the protonated molecule [M+H]⁺ was analyzed. researchgate.net The calculated mass for [C₈H₇BrN₃]⁺ was 223.9818 m/z, and the experimentally found mass was 223.9816 m/z. researchgate.net The excellent agreement between the calculated and observed values, with a minimal mass error, provides strong evidence for the assigned molecular formula.

Analysis of the fragmentation patterns in the mass spectrum can further corroborate the proposed structure. Typical fragmentation pathways for this molecule would involve the cleavage of the bond between the pyridine and imidazole rings, loss of the bromine atom, or fragmentation of the heterocyclic rings themselves.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to the types of bonds and functional groups present, providing a molecular "fingerprint."

While specific, experimentally recorded FTIR and Raman spectra for this compound are not detailed in the reviewed literature, the expected characteristic vibrational frequencies can be predicted based on its structure and data from similar compounds.

Key expected vibrational bands would include:

Aromatic C-H stretching: Typically observed in the 3000-3150 cm⁻¹ region.

C=N and C=C ring stretching: These vibrations from both the pyridine and imidazole rings would appear in the 1400-1650 cm⁻¹ range. The specific frequencies are sensitive to substitution patterns.

C-H in-plane and out-of-plane bending: These bands occur in the 1000-1300 cm⁻¹ and 700-900 cm⁻¹ regions, respectively, and are characteristic of the substitution on the aromatic rings.

C-Br stretching: The vibration associated with the carbon-bromine bond is expected to appear in the low-frequency region of the infrared spectrum, typically between 500 and 650 cm⁻¹.

Studies on related substituted pyridines and imidazoles confirm these general assignments and provide a basis for the interpretation of future experimental spectra for the title compound.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the separation and purification of synthetic compounds and for the assessment of their purity.

For this compound, flash column chromatography has been successfully employed for its purification from reaction mixtures. researchgate.net A common stationary phase for this technique is silica (B1680970) gel, and the mobile phase, or eluent, is a mixture of solvents. A reported purification utilized a solvent system of petroleum ether and ethyl acetate (B1210297) (EtOAc) in a 2:1 ratio, which effectively separates the target compound from impurities, yielding it as a white solid. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for assessing the final purity of the compound. researchgate.net These techniques offer high resolution and sensitivity, allowing for the detection and quantification of even minor impurities. A typical HPLC analysis would involve a reversed-phase column (e.g., C18) and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, with detection often performed using a UV-Vis spectrophotometer.

Computational and Theoretical Investigations of 2 Bromo 6 1h Imidazol 1 Yl Pyridine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the elucidation of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure of a molecule. From this, a wealth of information regarding the molecule's stability, reactivity, and spectroscopic properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a favorable balance between accuracy and computational cost, making it a standard tool for chemists.

A DFT study of 2-bromo-6-(1H-imidazol-1-yl)pyridine would typically begin with geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, providing its most stable three-dimensional structure. Key outputs of this optimization would include bond lengths, bond angles, and dihedral angles. While DFT calculations have been performed on related structures, such as 6-substituted 2-bromopyridine (B144113) compounds, specific optimized geometrical parameters for this compound are not available in the reviewed literature. researchgate.net

Once the geometry is optimized, a range of electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electronic charge across the molecule. Such data is crucial for understanding the molecule's polarity and how it might interact with other molecules. At present, specific calculated values for these properties for this compound have not been reported in published computational studies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, an FMO analysis would reveal the regions of the molecule most likely to be involved in electron donation and acceptance. The HOMO is often located on the more electron-rich parts of a molecule, while the LUMO is typically found on the electron-deficient regions. This information is vital for predicting the sites of electrophilic and nucleophilic attack. Despite the utility of this analysis, specific values for the HOMO and LUMO energies and the corresponding energy gap for this compound are not documented in the available scientific literature. For context, computational studies on other bromo-substituted heterocyclic systems have reported HOMO-LUMO gaps, but these are not directly transferable.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-bromo-6-(1H-imidazol-1-yl)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2,6-dibromopyridine with imidazole under Pd-catalyzed Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃ in dioxane at 100°C for 12–24 hours) yields the target compound . Microwave-assisted synthesis can reduce reaction times (e.g., 2 hours at 120°C) while maintaining high yields (>80%) . Purification via column chromatography (hexane/ethyl acetate gradient) or recrystallization (methanol/water) is critical to remove unreacted brominated intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyridine-H), δ 7.7–8.0 ppm (imidazole-H), and δ 7.5–7.6 ppm (coupling between pyridine and imidazole protons) confirm substitution patterns .

- ¹³C NMR : Signals near 150 ppm (C-Br), 140–145 ppm (imidazole carbons), and 120–125 ppm (pyridine carbons) validate connectivity .

- HRMS : Exact mass (C₈H₆BrN₃⁺) should match 214.9684 (calc. for [M+H]⁺) .

Q. What are the primary applications of this compound in medicinal chemistry and material science?

- Answer :

- Medicinal Chemistry : Acts as a precursor for kinase inhibitors and antimicrobial agents. The bromine atom facilitates Suzuki-Miyaura cross-coupling to introduce pharmacophores (e.g., aryl groups) .

- Material Science : Used in metal-organic frameworks (MOFs) as a bridging ligand. For example, Co(II) complexes with 3,5-di(1H-imidazol-1-yl)pyridine ligands form 2D networks for catalytic applications .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) studies (e.g., B3LYP/6-31G*) reveal:

- The bromine atom’s electron-withdrawing effect lowers the LUMO energy (-1.8 eV), enhancing oxidative addition in Pd-catalyzed reactions .

- Imidazole’s π-donor properties stabilize transition states during coupling, reducing activation barriers by ~5 kcal/mol compared to non-imidazole analogs .

Q. What crystallographic techniques are employed to resolve the solid-state structure of metal complexes containing this ligand?

- Methodological Answer :

- Single-crystal X-ray diffraction : Using SHELXT for structure solution and Olex2 for refinement. Example: Co(II) complexes exhibit distorted octahedral geometry with Co–N bond lengths of 2.109–2.132 Å and Co–O bonds of 2.066–2.174 Å .

- Hydrogen bonding analysis : Adjacent layers in MOFs are stabilized via O–H···O interactions (d = 2.65–2.80 Å), as seen in poly[diaqua-(µ₂-5-isopropoxyisophthalato)-Co(II)] structures .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Dock derivatives into ATP-binding pockets of kinases (e.g., Aurora A). Binding affinities (ΔG = -9.2 kcal/mol) correlate with IC₅₀ values from enzymatic assays .

- QSAR studies : Hammett constants (σ = 0.23 for Br) and LogP (2.1) predict improved blood-brain barrier penetration for brominated analogs compared to chloro derivatives .

Q. What strategies resolve contradictions in reported biological activities of structurally similar analogs?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). For example, 2-bromo derivatives show 3-fold higher activity against HeLa cells (IC₅₀ = 12 µM) than 4-chloro analogs (IC₅₀ = 35 µM) due to enhanced electrophilicity .

- Kinetic solubility assays : Address discrepancies in bioavailability by measuring solubility in PBS (e.g., 25 µM for bromo vs. 120 µM for iodo derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.